![molecular formula C15H12N2O5 B13461447 2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure the scalability and efficiency of the transformation process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reduction process.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, which typically involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid: This compound shares a similar bicyclic structure and is used in similar applications.
Indole derivatives: These compounds, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific research applications.
Uniqueness
2-{2,4-dioxo-3-azabicyclo[311]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities
Propriétés
Formule moléculaire |
C15H12N2O5 |
|---|---|
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c18-11-9-4-15(5-9,14(22)16-11)17-6-8-3-7(13(20)21)1-2-10(8)12(17)19/h1-3,9H,4-6H2,(H,20,21)(H,16,18,22) |
Clé InChI |
IITLSXHAEWOVEI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C(=O)NC2=O)N3CC4=C(C3=O)C=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


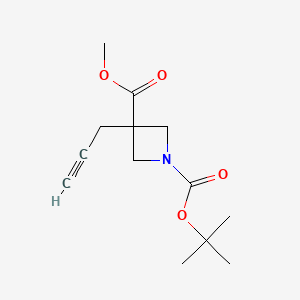
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
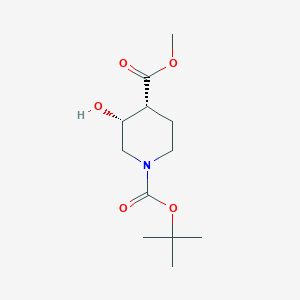
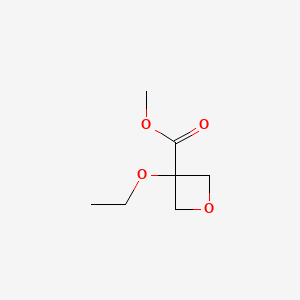
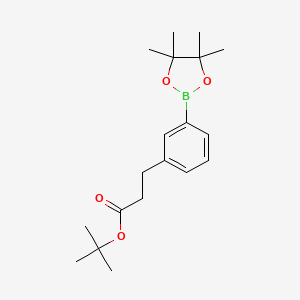
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
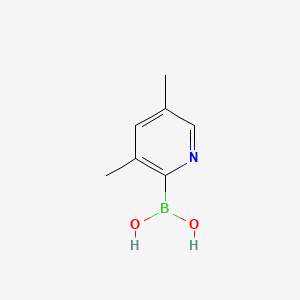
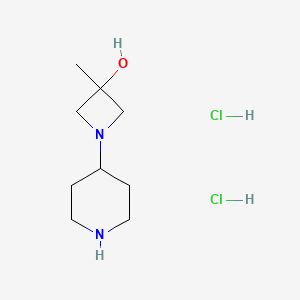
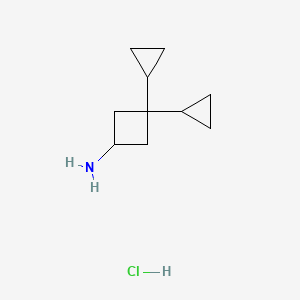
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
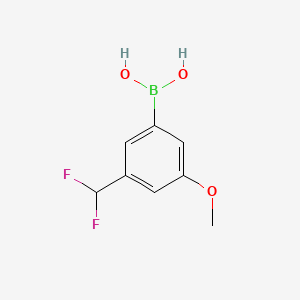
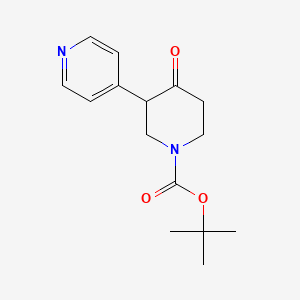
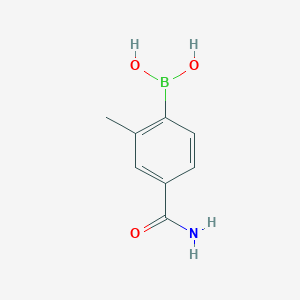
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
